BTX161 is derived from a series of chemical modifications aimed at enhancing the efficacy and selectivity of existing kinase inhibitors. It falls under the category of small-molecule inhibitors, which are designed to interfere with specific protein functions by binding to their active sites or allosteric sites. The classification of BTX161 can be further refined based on its target protein kinases, which are integral to various signaling pathways in cells.
The synthesis of BTX161 involves several key steps that typically include:
BTX161 has a well-defined molecular structure that can be represented by its chemical formula and three-dimensional conformation. The molecular structure typically features:
The molecular weight, melting point, and solubility parameters are critical data points that inform researchers about the compound's behavior in biological systems.
BTX161 undergoes several chemical reactions that are essential for its activity:
These interactions are crucial for determining the selectivity and potency of BTX161 against various kinases.
The mechanism of action of BTX161 primarily involves its role as an inhibitor of specific protein kinases:
Data from cellular assays indicate that BTX161 effectively reduces kinase activity in vitro, which correlates with its potential therapeutic effects observed in preclinical studies.
BTX161 exhibits several physical and chemical properties relevant to its function:
These properties are essential for understanding how BTX161 behaves in biological systems and its potential pharmacokinetic profile.
BTX161 has potential applications in various scientific fields:
BTX161, a cereblon (CRBN)-modulating thalidomide analog, functions as a molecular glue that induces the formation of a ternary complex between CRBN (the substrate receptor of the CRL4 E3 ubiquitin ligase) and casein kinase 1 alpha (CK1α). This reconfiguration positions CK1α for polyubiquitination and subsequent proteasomal degradation [3] [5]. Structural studies of analogous compounds (e.g., lenalidomide, CC-885) reveal that the IMiD-binding domain of CRBN undergoes a conformational shift upon BTX161 binding, creating an interface with the β-hairpin loop in CK1α's kinase N-lobe [7]. Key hydrophobic interactions and hydrogen bonds stabilize this ternary complex, enabling the E3 ligase to transfer ubiquitin chains to lysine residues on CK1α [7].
The structural integrity of the ternary complex relies critically on:
Table 1: Key Interactions in BTX161-CRBN-CK1α Ternary Complex
Component | Residue/Region | Interaction Partner | Nature of Interaction |
---|---|---|---|
BTX161 | Phthalimide ring | CRBN Trp380/386/400 | Hydrophobic π-stacking |
CK1α | β-hairpin loop | CRBN Tyr151/Trp400 | Van der Waals |
CK1α | His148 | CRBN Asp149 | Hydrogen bonding |
CK1α | Pro150 | CRBN Trp400 | Hydrophobic contact |
BTX161 demonstrates superior CK1α degradation kinetics compared to lenalidomide:
Table 2: Degradation Profile of BTX161 vs. Lenalidomide
Parameter | BTX161 | Lenalidomide |
---|---|---|
CK1α DC₅₀ (MV4-11 cells) | 0.8 μM (6 hours) | 5.2 μM (24 hours) |
FAM83F Degradation | Robust (HCT116/DLD-1 cells) | Minimal |
MDM2 Stabilization | Yes (post-translational) | No |
Wnt Pathway Suppression | Potent (via CK1α/FAM83F loss) | Moderate (via CK1α loss only) |
Kinome-wide profiling confirms BTX161's high selectivity for CK1α:
The FAM83 family (A–H) regulates CK1α subcellular localization and stability via conserved DUF1669 domains:
Table 3: FAM83 Protein Interactions with CK1α and BTX161 Sensitivity
FAM83 Protein | CK1α Interaction | BTX161-Induced Degradation | Functional Consequence |
---|---|---|---|
FAM83F | High affinity | Yes (CRBN-dependent) | CK1α plasma membrane loss, Wnt attenuation |
FAM83G | Moderate affinity | No | Shields CK1α from degradation |
FAM83B | Moderate affinity | No | Unaffected |
FAM83D | Low affinity | No | Unaffected |
This mechanistic profile positions BTX161 as a dual-targeting degrader that exploits CRBN to dismantle oncogenic CK1α signaling through both direct kinase depletion and disruption of stabilizing scaffolds.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3